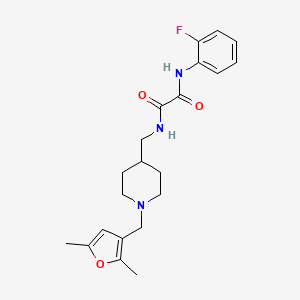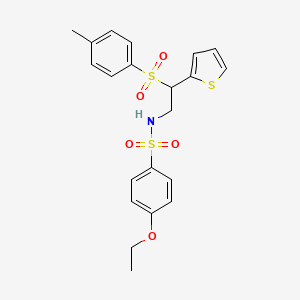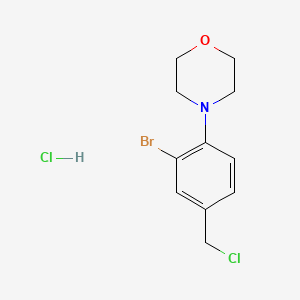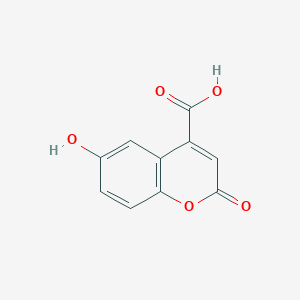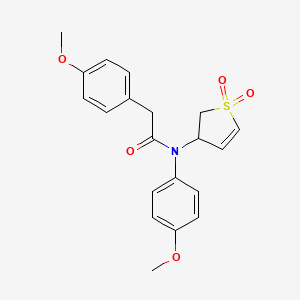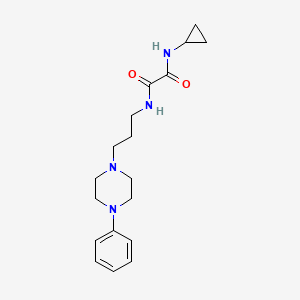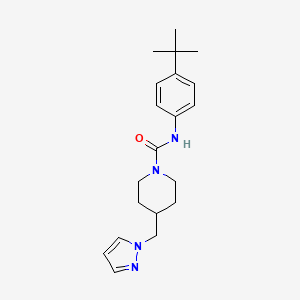
4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide, also known as P7C3, is a small molecule that has gained significant attention in the field of neuroscience due to its potential neuroprotective effects. P7C3 was first identified in a high-throughput screen for small molecules that promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships and Receptor Antagonism
Research into pyrazole derivatives, including compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide," has highlighted their significance in studying cannabinoid receptor antagonists. Lan et al. (1999) examined the structure-activity relationships of biarylpyrazole derivatives, identifying key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This study contributes to understanding how modifications in the pyrazole derivatives' structure can influence their binding affinity and selectivity towards cannabinoid receptors, offering insights into the development of pharmacological probes or potential therapeutic agents to modulate cannabinoid receptor activity (Lan et al., 1999).
Synthesis and Structural Characterisation
Lv et al. (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including those containing piperazine moieties. Their work provides valuable data on the chemical structure and properties of new pyrazole derivatives, which is crucial for further exploration of their biological activities and potential applications in drug design (Lv et al., 2013).
Antimicrobial and Antitumor Activities
El‐Borai et al. (2013) investigated the chemical behavior of certain pyrazolopyridine derivatives and evaluated their antioxidant, antitumor, and antimicrobial activities. This study showcases the diverse potential applications of pyrazole derivatives in addressing various health-related challenges, highlighting their role in the development of new therapeutic agents with antimicrobial and antitumor properties (El‐Borai et al., 2013).
Molecular Interaction Studies
Shim et al. (2002) provided an in-depth analysis of the molecular interaction between the CB1 cannabinoid receptor and a potent antagonist, shedding light on the structural and electronic factors contributing to the binding affinity and activity of pyrazole derivatives. Such studies are fundamental for understanding the mechanisms of action of these compounds and for the rational design of new drugs targeting cannabinoid receptors (Shim et al., 2002).
Propiedades
IUPAC Name |
N-(4-tert-butylphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(2,3)17-5-7-18(8-6-17)22-19(25)23-13-9-16(10-14-23)15-24-12-4-11-21-24/h4-8,11-12,16H,9-10,13-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOAMJUQIJSIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

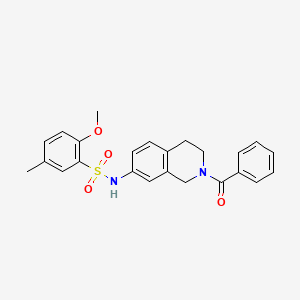
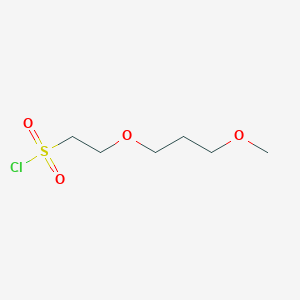
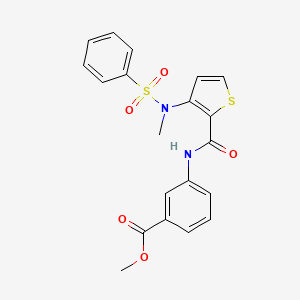
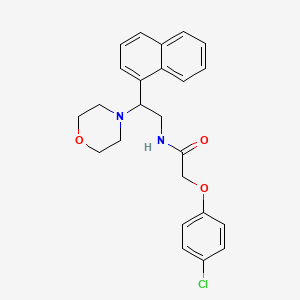
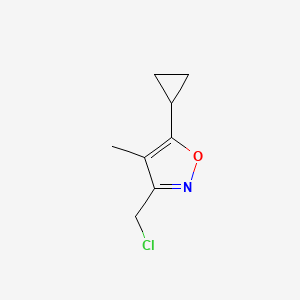
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2578023.png)
